molecular formula C5H4N6O3S B1680616 瑞米洛韦 CAS No. 123606-06-4

瑞米洛韦

货号 B1680616
CAS 编号: 123606-06-4
分子量: 228.19 g/mol
InChI 键: IDVQGNMSSHPZSJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthetic approaches to 1,2,4-triazolo[5,1-c][1,2,4]triazin-7-ones, the basic heterocyclic structures of Riamilovir, have been studied . The development of convenient methods for the synthesis of new derivatives of 1,2,4-triazolo[5,1-c][1,2,4]triazin-7-one is always in demand .


Molecular Structure Analysis

The molecular structure of Riamilovir is represented by a novel triazolotriazine core . This unique structure is what allows Riamilovir to have its antiviral properties .


Chemical Reactions Analysis

While specific chemical reactions involving Riamilovir are not detailed in the search results, it’s known that the drug works by inhibiting the synthesis of viral RNA .


Physical And Chemical Properties Analysis

Riamilovir has a molecular weight of 228.19 g/mol . Its molecular formula is C5H4N6O3S .

科学研究应用

Riamilovir

, also known as Triazavirin , is a broad-spectrum antiviral drug . It was developed in Russia through a joint effort of Ural Federal University, Russian Academy of Sciences, Ural Center for Biopharma Technologies, and Medsintez Pharmaceutical . It has a novel triazolotriazine core, which represents a new structural class of non-nucleoside antiviral drugs .

    Influenza Treatment

    • Application : Riamilovir was launched on the Russian pharmaceutical market in 2014 as an anti-influenza drug .
    • Results : Comprehensive clinical trials involving over 450 patients have shown that Riamilovir is a highly effective and well-tolerated drug for the treatment of influenza and acute respiratory infections .

    COVID-19 Treatment

    • Application : Recent data has been published on the use of Riamilovir in clinical practice for the treatment of patients with COVID-19 .
    • Results : The results of these studies are still under review, but initial reports suggest potential benefits .

    Tick-Borne Encephalitis Treatment

    • Application : Riamilovir has been found to have antiviral activity against the tick-borne encephalitis virus .
    • Results : The results of these studies are still under review, but initial reports suggest potential benefits .

    Treatment of Secondary Bacterial Pneumonia Following Influenza

    • Application : Riamilovir is being investigated for potential application against a lethal influenza infection and secondary bacterial pneumonia following influenza .
    • Results : The results of these studies are still under review, but initial reports suggest potential benefits .

    Lassa Fever Treatment

    • Application : Riamilovir is being investigated for potential application against Lassa fever .
    • Results : The results of these studies are still under review, but initial reports suggest potential benefits .

    Ebola Virus Disease Treatment

    • Application : Riamilovir is being investigated for potential application against Ebola virus disease .
    • Results : The results of these studies are still under review, but initial reports suggest potential benefits .

    Treatment of H5N1 Influenza Strains

    • Application : Riamilovir was originally developed as a potential treatment for pandemic influenza strains such as H5N1 .
    • Results : Most of the testing that has been done has focused on its anti-influenza activity .

    Treatment of ARVI (Acute Respiratory Viral Infections)

    • Application : Riamilovir has shown antiviral activity against ARVI .
    • Results : Riamilovir has passed clinical trials and has shown antiviral activity against ARVI .

    Potential Treatment Against SARS-CoV-2

    • Application : In 2020, testing of Riamilovir was started against SARS-CoV-2 in Russia, China, and South Africa .
    • Results : The results of these studies are still under review, but initial reports suggest potential benefits .

安全和危害

Riamilovir has been found to be a highly effective and well-tolerated drug . It has shown clinical efficacy and a good safety profile in both treatment regimens .

未来方向

Riamilovir has shown promise in reducing influenza disease severity and associated complications . Given the similarities between SARS-CoV-2 and H5N1, health officials are investigating Riamilovir as an option to combat SARS-CoV-2, the coronavirus responsible for COVID-19 .

属性

IUPAC Name

7-methylsulfanyl-3-nitro-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N6O3S/c1-15-5-6-4-8-7-2(11(13)14)3(12)10(4)9-5/h1H3,(H,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVQGNMSSHPZSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=NN=C(C(=O)N2N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40389402
Record name Riamilovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Triazavirin is a guanosine nucleotide analog that inhibits RNA synthesis.
Record name Triazavirin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15622
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Triazavirin

CAS RN

123606-06-4
Record name Riamilovir [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123606064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triazavirin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15622
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Riamilovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RIAMILOVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2HTG1MH2D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Riamilovir
Reactant of Route 2
Riamilovir
Reactant of Route 3
Reactant of Route 3
Riamilovir
Reactant of Route 4
Riamilovir
Reactant of Route 5
Reactant of Route 5
Riamilovir
Reactant of Route 6
Reactant of Route 6
Riamilovir

Citations

For This Compound
211
Citations
KV Kasyanenko, KV Kozlov, OV Maltsev… - Terapevticheskii …, 2021 - ter-arkhiv.ru
… effects of Riamilovir on … to riamilovir had significantly shorter time to clinical improvement as well as increased PCR negative rate by day 7. Conclusion. Yearly administration of riamilovir …
Number of citations: 21 ter-arkhiv.ru
GA Artem'ev, VL Rusinov, DS Kopchuk… - Organic & …, 2022 - pubs.rsc.org
Fragments of 1,2,4-triazolo[5,1-c][1,2,4]triazin-7-one are found in many compounds with various types of biological activities, including the antiviral drug Riamilovir (Triazavirin®), which …
Number of citations: 6 pubs.rsc.org
OV Maltsev, KV Kasyanenko, KV Kozlov… - Terapevticheskii …, 2022 - ter-arkhiv.ru
… , were prescribed “off-label” riamilovir at a daily dosage of 1250 … in the group of patients treated with riamilovir was shown, as well … The use of riamilovir for the treatment of patients with …
Number of citations: 1 ter-arkhiv.ru
AU Sabitov, PV Sorokin, SY Dashutina - Terapevticheskii arkhiv, 2021 - ter-arkhiv.ru
Aim. The assessment of the effectiveness, safety and tolerance of the drug Riamilovir for emergency drug prevention in the foci of a new coronavirus infection (COVID-19). Materials and …
Number of citations: 12 ter-arkhiv.ru
AU Sabitov, VV Belousov, AS Edin… - Antibiotiki i …, 2020 - pesquisa.bvsalud.org
The article evaluates the results of Riamilovir use in treatment of patients with a moderate form of the disease caused by a new strain of the SARS-CoV-2 virus. It was found that the …
Number of citations: 13 pesquisa.bvsalud.org
KV Kasyanenko, OV Maltsev… - Antibiotics and …, 2021 - antibiotics-chemotherapy.ru
… direct mechanism of action (Riamilovir, Ribavirin, Umifenovir) … 29 patients treated with 1250 mg Riamilovir off-label per day … group of patients receiving Riamilovir. Decreased levels of …
Number of citations: 6 www.antibiotics-chemotherapy.ru
AA Spasov, AF Kucheryavenko, VS Sirotenko… - Bulletin of Experimental …, 2022 - Springer
… agent riamilovir on ADP-induced platelet aggregation in the absence and presence of LPS. Unlike acetylsalicylic acid (reference drug), riamilovir … In in vivo experiments, riamilovir under …
Number of citations: 1 link.springer.com
KD Fedulova, AV Ivanova… - AIP Conference …, 2019 - pubs.aip.org
… The current in silico drug activity evaluation shows possible HSP90 inhibitor activity of riamilovir. Comparing molecular docking data of 8DU with HSP90α N-domain and riamilovir with …
Number of citations: 4 pubs.aip.org
OV Maltsev, KV Kasyanenko, KV Zhdanov… - Terapevticheskii …, 2023 - ter-arkhiv.ru
… analogue riamilovir in the treatment of a patient with dengue fever in the Republic of Guinea. Keywords: dengue fever, treatment, antiviral therapy, nucleoside analogs, riamilovir For …
Number of citations: 1 ter-arkhiv.ru
I Malík, G Kováč, L Hudecova - Ceska a Slovenska Farmacie …, 2022 - researchgate.net
… Triazavirín (TZV; riamilovir) je syntetické netoxické antiviroticky širokospektrálne účinkujúce liečivo patriace do skupiny azolotriazínov. V kontexte vedomostí o morfológii, štruktúre …
Number of citations: 3 www.researchgate.net

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。